2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S3/c1-10-13(22-15(18-10)12-6-4-8-21-12)9-17-23(19,20)14-7-3-2-5-11(14)16/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYXFWPZDNHTLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole and thiophene intermediates. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with a thiazole derivative under basic conditions to form the desired sulfonamide. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's sulfonamide group is known for its antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, specifically through the inhibition of dihydropteroate synthase (DHPS) .
Case Studies :
- A study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective bactericidal action .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Enzyme Inhibition Studies
The compound has potential applications in studying enzyme inhibition mechanisms. Its structure allows for interactions with various biological targets, making it suitable for biochemical assays. Research indicates that modifications to the thiazole ring can enhance its binding affinity to target enzymes .
Anticancer Research
Recent studies have explored the potential of sulfonamide derivatives in cancer therapy. The compound's ability to inhibit specific pathways relevant to cancer progression makes it a candidate for further investigation in oncology .
Example :
- A molecular docking study suggested that modifications of the compound could lead to enhanced activity against cancer cell lines by targeting relevant proteins involved in tumor growth .
Materials Science
In addition to biological applications, this compound can be utilized in materials science for developing advanced materials. Its unique chemical properties allow for the synthesis of specialty chemicals used in coatings and electronics .
Synthesis and Reaction Pathways
The synthesis of 2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through methods such as Hantzsch thiazole synthesis.
- Chlorination Reaction : The introduction of chlorine is performed using chlorinating agents.
- Sulfonamide Formation : The final step involves reacting the thiazole derivative with benzenesulfonyl chloride in the presence of a base.
Mechanism of Action
The mechanism of action of 2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiophene rings can interact with active sites of enzymes, potentially inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the thiazole ring and sulfonamide moiety. Below is a comparative analysis with key analogues:
Key Observations:
- Thiophene vs.
- Chlorine Position : The 2-chloro substituent on the benzene ring (vs. 4-chloro in ) may alter steric interactions in enzyme binding pockets.
- Trifluoromethyl Effect : The CF₃ group in increases hydrophobicity and resistance to oxidative metabolism, suggesting a trade-off between activity and pharmacokinetics.
Physicochemical and Spectral Data
- Melting Points : Thiazole sulfonamides typically melt between 160–256°C, reflecting high crystallinity .
- NMR Signatures : The 4-methyl group on the thiazole appears at δ ~2.2–2.4 ppm (¹H NMR), and thiophene protons resonate at δ ~7.0–7.5 ppm .
- Mass Spectrometry : HR-MS data for similar compounds (e.g., [M+H]⁺ = 405.0863 in ) align with theoretical values, confirming synthetic accuracy.
Biological Activity
The compound 2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is a synthetic organic molecule belonging to the sulfonamide class. Its unique structure, which includes a thiazole ring and a benzenesulfonamide group, suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features:
- A chlorine atom that can influence its reactivity and biological interactions.
- A thiazole ring that is known for its diverse biological activities, including antimicrobial and antiviral properties.
- A benzenesulfonamide group , which is often associated with enzyme inhibition.
Antimicrobial Properties
Sulfonamides are known for their antibacterial effects. Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of thiazole have been shown to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) often reported in the range of 1.9 to 125 μg/mL against Gram-positive bacteria like Staphylococcus aureus .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide | TBD | Antibacterial |
Antiviral Activity
Thiazole derivatives have also been explored for their antiviral properties. Some studies indicate that compounds containing thiazole rings inhibit viral replication by targeting specific viral enzymes. For example, certain thiazolidinone derivatives demonstrated high efficacy against HCV NS5B RNA polymerase, achieving over 95% inhibition at specific concentrations . This suggests that the compound may have potential as an antiviral agent, warranting further investigation.
Enzyme Inhibition
The sulfonamide moiety is known to interact with various biological targets, particularly enzymes involved in metabolic pathways. Compounds in this class often act as competitive inhibitors. For instance, studies have shown that modifications in the thiazole structure can enhance enzyme inhibition potency, making them valuable in drug design .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against clinical isolates of MRSA and found significant activity with MIC values ranging from 15.625 to 62.5 μM . The specific activity of 2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide remains to be determined but is expected to follow similar trends based on its structural characteristics.
- Antiviral Research : In vitro studies have highlighted the effectiveness of thiazole-based compounds against viral infections, particularly in inhibiting replication mechanisms . The potential application of the compound in treating viral infections could be explored through further research.
Q & A
Q. Methodological Answer :
- Computational Modeling :
- QSAR : Use descriptors like LogP, polar surface area, and electronic parameters (e.g., HOMO-LUMO gaps) to correlate structural features with activity. Evidence from similar sulfonamides shows thiophene and thiazole moieties enhance cytotoxicity .
- Docking : Simulate binding to targets like tubulin or kinases using AutoDock Vina. For example, the thiophene ring may engage in π-π stacking with receptor residues .
- Validation :
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Q. Methodological Answer :
- 1H/13C NMR : Key signals include:
- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress (Rf ≈ 0.75) .
- HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities from side reactions (e.g., sulfonamide hydrolysis) .
Advanced: How do structural modifications (e.g., substituent variations on the thiazole or benzene rings) influence biological activity, and how can SAR be systematically studied?
Q. Methodological Answer :
- SAR Strategies :
- Thiazole Modifications : Replace the 4-methyl group with electron-withdrawing groups (e.g., Cl, NO2) to enhance electrophilicity and interaction with cellular targets. Evidence shows chloro-substituted analogs exhibit 2–3× higher cytotoxicity in MCF-7 cells .
- Benzene Ring Variations : Introduce para-substituents (e.g., methoxy, fluoro) to modulate lipophilicity. For example, 4-methoxy derivatives show improved blood-brain barrier penetration in glioblastoma models .
- Experimental Design :
Basic: What purification challenges arise during synthesis, and how can solvent selection improve crystallization?
Q. Methodological Answer :
- Common Issues :
- Low yields due to poor solubility of intermediates.
- Co-precipitation of by-products (e.g., unreacted sulfonyl chlorides).
- Solutions :
Advanced: How can researchers resolve contradictory data in biological activity studies (e.g., varying IC50 values across cell lines)?
Q. Methodological Answer :
- Root Causes :
- Cell line-specific expression of metabolic enzymes (e.g., CYP450s) altering compound stability.
- Assay variability (e.g., MTT vs. ATP-based viability tests).
- Resolution Strategies :
Basic: What safety and handling protocols are critical when working with this compound?
Q. Methodological Answer :
- Toxicity Data : Similar sulfonamides show LD50 > 500 mg/kg (oral, rats), but handle as a potential irritant .
- Protocols :
Advanced: How can X-ray crystallography elucidate the compound’s binding mode with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
